Diamet

Catalog No.
S656059
CAS No.
8065-43-8
M.F
C17H14Cl3NaO6
M. Wt
443.6 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diamet

CAS Number

8065-43-8

Product Name

Diamet

IUPAC Name

sodium;2-(4-chloro-2-methylphenoxy)acetate;3,6-dichloro-2-methoxybenzoic acid

Molecular Formula

C17H14Cl3NaO6

Molecular Weight

443.6 g/mol

InChI

InChI=1S/C9H9ClO3.C8H6Cl2O3.Na/c1-6-4-7(10)2-3-8(6)13-5-9(11)12;1-13-7-5(10)3-2-4(9)6(7)8(11)12;/h2-4H,5H2,1H3,(H,11,12);2-3H,1H3,(H,11,12);/q;;+1/p-1

InChI Key

ACXGJHCPFCFILV-UHFFFAOYSA-M

SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)[O-].COC1=C(C=CC(=C1C(=O)O)Cl)Cl.[Na+]

Synonyms

2-methyl-4-chlorophenoxyacetic acid, dicamba herbicide solution, Chwastox D, Diamet-D

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)[O-].COC1=C(C=CC(=C1C(=O)O)Cl)Cl.[Na+]

Diamet is an oral antidiabetic medication primarily used for the management of type 2 diabetes mellitus. It belongs to the biguanide class of drugs, which are known for their ability to lower blood sugar levels effectively. The active ingredient in Diamet is metformin, which works by decreasing hepatic glucose production, improving insulin sensitivity, and enhancing peripheral glucose uptake and utilization. This medication is also beneficial in treating polycystic ovary syndrome, a condition associated with insulin resistance and hormonal imbalance in women .

Within the body. Metformin primarily acts by inhibiting mitochondrial respiratory chain complex I, which leads to a decrease in adenosine triphosphate production and an increase in the intracellular levels of adenosine monophosphate. This shift activates AMP-activated protein kinase, a crucial regulator of glucose metabolism. Additionally, metformin affects gut microbiota, which may also contribute to its antidiabetic effects through modulation of glucose absorption and metabolism .

The biological activity of Diamet is characterized by its antihyperglycemic effects. It reduces blood glucose levels without causing significant hypoglycemia, making it a preferred choice for many patients with type 2 diabetes. Metformin's mechanism includes:

  • Decreasing liver glucose production: It inhibits gluconeogenesis in the liver.
  • Increasing insulin sensitivity: Enhances the uptake of glucose by peripheral tissues.
  • Delaying intestinal glucose absorption: Reduces postprandial blood sugar spikes .

Moreover, metformin has been shown to have anti-inflammatory properties and may contribute to weight loss in overweight individuals .

The synthesis of metformin involves several chemical processes that typically include:

  • Formation of guanidine derivatives: The reaction between cyanoguanidine and dimethylamine leads to the formation of N,N-dimethylbiguanide.
  • Purification: The synthesized product is purified through crystallization or other separation techniques to obtain pharmaceutical-grade metformin.
  • Formulation: Metformin is then formulated into tablets or extended-release formulations for therapeutic use .

Diamet is primarily applied in:

  • Management of Type 2 Diabetes Mellitus: It is often the first-line treatment due to its efficacy and safety profile.
  • Polycystic Ovary Syndrome: Used off-label to improve insulin sensitivity and regulate menstrual cycles.
  • Weight Management: Assists in weight loss for obese patients with insulin resistance .

Additionally, ongoing research explores its potential benefits in cardiovascular health and cancer prevention.

Diamet may interact with various medications and substances, leading to altered efficacy or increased risk of side effects. Notable interactions include:

  • Insulin and Sulfonylureas: Increased risk of hypoglycemia when combined with other antidiabetic agents.
  • Alcohol: Can increase the risk of lactic acidosis when consumed excessively while on metformin.
  • Certain antibiotics: May affect renal function and consequently alter metformin clearance .

Monitoring for these interactions is essential for optimizing treatment outcomes.

Diamet (metformin) shares similarities with other biguanide compounds but has unique properties that distinguish it from them:

Compound NameChemical StructureUnique Features
MetforminC₄H₁₁N₅First-line treatment for type 2 diabetes; minimal weight gain; low risk of hypoglycemia.
PhenforminC₁₃H₁₅N₅More potent but associated with higher risk of lactic acidosis; withdrawn from many markets.
BuforminC₁₃H₁₈N₄Less commonly used; similar action but less research support compared to metformin.

Metformin's unique profile includes its favorable safety profile, broad application range, and extensive clinical data supporting its use in various conditions beyond diabetes management .

Related CAS

8003-31-4 (Parent)

Dates

Modify: 2023-07-20

Explore Compound Types